1,4-Dioxepane-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxepane-6-thiol is a heterocyclic compound characterized by a seven-membered ring containing one sulfur atom and two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxepane-6-thiol can be synthesized through radical ring-opening polymerizations (RROPs) of cyclic ketene acetals, such as 2-methylene-1,3-dioxepane . This method involves the copolymerization of 2-methylene-1,3-dioxepane with other monomers under specific conditions to yield the desired product.
Industrial Production Methods
The industrial production of this compound typically involves the use of advanced polymerization techniques to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxepane-6-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dioxepane-6-thiol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Dioxepane-6-thiol involves its interaction with reactive oxygen species (ROS) and its role in maintaining thiol-disulfide homeostasis. The thiol group in the compound can scavenge ROS, thereby protecting cells from oxidative damage . Additionally, the compound may participate in enzymatic reactions and detoxification processes, contributing to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Dioxepane-6-thiol include:
Azepane: A seven-membered ring containing one nitrogen atom.
Oxepane: A seven-membered ring containing one oxygen atom.
Uniqueness
This compound is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C5H10O2S |
---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
1,4-dioxepane-6-thiol |
InChI |
InChI=1S/C5H10O2S/c8-5-3-6-1-2-7-4-5/h5,8H,1-4H2 |
InChI Key |
CBDVLUXSSXRRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CO1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.